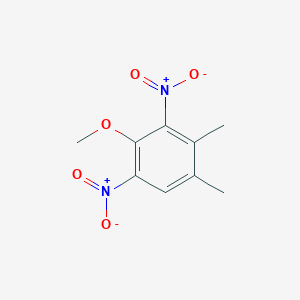
2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene is an aromatic nitro compound characterized by the presence of two nitro groups (-NO2) attached to a benzene ring, along with methoxy (-OCH3) and methyl (-CH3) substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene typically involves the nitration of 2-methoxy-4,5-dimethylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is usually conducted at low temperatures to control the rate of nitration and to avoid over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and improved safety compared to batch processes .
化学反応の分析
Types of Reactions
2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron filings and hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is 2-methoxy-4,5-dimethyl-1,3-diaminobenzene.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
科学的研究の応用
2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modification of proteins, nucleic acids, and other cellular components, potentially leading to various biological effects .
類似化合物との比較
Similar Compounds
- 1-Methoxy-2,4-dinitrobenzene
- 2,4-Dinitrophenol
- 2,5-Dimethyl-4-methoxybenzaldehyde
Uniqueness
2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both methoxy and methyl groups, along with two nitro groups, makes it a versatile compound for various chemical reactions and applications .
生物活性
2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene (MDNB) is a nitroaromatic compound characterized by the presence of two nitro groups and a methoxy group attached to a benzene ring with two methyl substituents. This unique structural arrangement contributes to its chemical reactivity and potential biological activity, making it a subject of interest in various fields, including organic synthesis and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀N₂O₅
- Molecular Weight : 198.19 g/mol
- CAS Number : 11138818
The compound is synthesized through the nitration of p-xylene using concentrated nitric and sulfuric acids. The orientation of the nitro groups relative to the benzene ring significantly affects the product's properties and reactivity .
Research indicates that compounds like MDNB can interact with biological systems, potentially leading to various pharmacological effects. The nitro groups in MDNB may contribute to its biological activity through mechanisms such as:
- Electrophilic Reactivity : Nitroaromatic compounds can undergo reduction reactions in biological systems, leading to the formation of reactive intermediates that can modify biomolecules.
- Methemoglobin Formation : Similar to other dinitrobenzenes, MDNB may induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, impairing oxygen transport in the blood .
Toxicological Studies
Toxicological studies on related compounds suggest that MDNB may exhibit significant toxicity. For instance, studies on 1,3-dinitrobenzene have shown effects such as:
- Hematological Changes : Induction of methemoglobinemia and changes in erythrocyte counts.
- Neurological Effects : Observations of paralysis and neuropathological changes at certain dosages .
Table 1: Summary of Biological Activities and Toxicity Studies
Notable Research Findings
特性
分子式 |
C9H10N2O5 |
|---|---|
分子量 |
226.19 g/mol |
IUPAC名 |
4-methoxy-1,2-dimethyl-3,5-dinitrobenzene |
InChI |
InChI=1S/C9H10N2O5/c1-5-4-7(10(12)13)9(16-3)8(6(5)2)11(14)15/h4H,1-3H3 |
InChIキー |
LKXZNULPLFYVSF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















